3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-2-nitropropene with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-1,2-oxazole-5-carbaldehyde.
Reduction: 3-(Chloromethyl)-1,2-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively interact with target proteins or enzymes .
Comparison with Similar Compounds
- 3-(Chloromethyl)-1,2-oxazole-4-carbaldehyde
- 3-(Chloromethyl)-1,2-thiazole-5-carbaldehyde
- 3-(Bromomethyl)-1,2-oxazole-5-carbaldehyde
Comparison: 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde is unique due to the specific positioning of the chloromethyl and aldehyde groups on the oxazole ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted synthesis and research .
Properties
IUPAC Name |
3-(chloromethyl)-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTGQIFIDAOKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.